molecular formula C10H16N2O3S B2907629 N-cyclopropyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide CAS No. 2093835-41-5

N-cyclopropyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide

Cat. No.: B2907629
CAS No.: 2093835-41-5
M. Wt: 244.31
InChI Key: XYEBISPTEJDRJL-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide is a complex organic compound featuring a cyclopropyl group, a prop-2-enoyl group, a pyrrolidine ring, and a sulfonamide group

Properties

IUPAC Name

N-cyclopropyl-1-prop-2-enoylpyrrolidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-2-10(13)12-6-5-9(7-12)16(14,15)11-8-3-4-8/h2,8-9,11H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEBISPTEJDRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine, which undergoes acylation with prop-2-enoyl chloride to form N-cyclopropyl-1-(prop-2-enoyl)amine. This intermediate is then reacted with pyrrolidine-3-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

N-cyclopropyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with proteins, potentially leading to the inhibition of enzyme activity. The cyclopropyl and prop-2-enoyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide: Unique due to the presence of both cyclopropyl and prop-2-enoyl groups.

    Pyrrolidine-2,5-dione: Similar pyrrolidine ring but lacks the sulfonamide and cyclopropyl groups.

    Sulfonimidates: Contain a sulfonamide group but differ in the overall structure and functional groups attached.

Uniqueness

This compound is unique due to its combination of structural features, which contribute to its distinct chemical reactivity and potential applications. The presence of the cyclopropyl group adds strain and reactivity, while the sulfonamide group provides opportunities for interaction with biological targets.

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